Superior HPPD Inhibition Enabled by the N1-Ethyl Scaffold (vs. Commercial Herbicide Mesotrione)
In the design of novel herbicides, the N1-ethyl substitution on the quinazoline-2,4-dione ring was a key structural feature contributing to potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition. A derivative containing this exact 1-ethylquinazoline-2,4(1H,3H)-dione core (compound 11h) demonstrated a Ki value of 0.005 μM, making it approximately 2.6 times more potent than the commercial herbicide mesotrione (Ki = 0.013 μM) [1]. This suggests that the N1-ethylquinazoline-2,4-dione building block provides a crucial hydrophobic interaction that is less optimal with other N1-substituents or the unsubstituted core.
| Evidence Dimension | In vitro HPPD Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 0.005 μM (for compound 11h containing the 1-ethylquinazoline-2,4(1H,3H)-dione scaffold) |
| Comparator Or Baseline | Mesotrione (commercial HPPD inhibitor) Ki = 0.013 μM |
| Quantified Difference | Approximately 2.6-fold greater potency (lower Ki) for the target scaffold-containing analog |
| Conditions | In vitro enzymatic assay |
Why This Matters
This demonstrates that the 1-ethylquinazoline-2,4-dione scaffold is a privileged starting point for developing high-potency HPPD inhibitors, offering a significant performance advantage over existing commercial benchmarks.
- [1] Wang, D.-W.; Lin, H.-Y.; Cao, R.-J.; Ming, Z.-Z.; Chen, T.; Hao, G.-F.; Yang, W.-C.; Yang, G.-F. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science 2015, 71(8), 1122-1132. View Source
